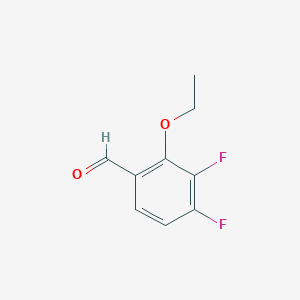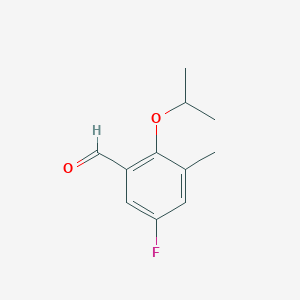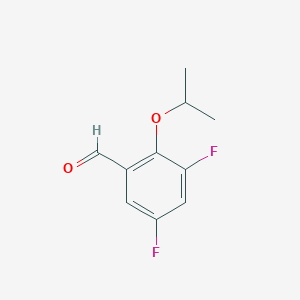
2-Amino-3-methyl-3-phenylbutanoic acid
Overview
Description
“2-Amino-3-methyl-3-phenylbutanoic acid” is a compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-methyl-3-phenylbutanoic acid .
Molecular Structure Analysis
The InChI code for “2-Amino-3-methyl-3-phenylbutanoic acid” is 1S/C11H15NO2/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Scientific Research Applications
Role in Inhibitor Synthesis : 2-Amino-3-methyl-3-phenylbutanoic acid is a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Its stereochemistry was determined using X-ray crystallography, which is significant for understanding its role in inhibitor synthesis (Nakamura et al., 1976).
Antagonistic Properties : This compound was found to be an effective phenylalanine antagonist for Leuconostoc dextranicum. It competitively prevents the toxicity due to thienylalanine by inhibiting its incorporation in Escherichia coli (Edelson & Keeley, 1963).
Quantum Computational and Spectroscopic Studies : Density functional theory calculations, spectroscopic studies, and ligand-protein docking were used to analyze this compound and its derivatives. These studies provide insights into its chemical behavior and potential applications in drug identification (Raajaraman, Sheela & Muthu, 2019).
Synthesis of Derivatives : Research has been conducted on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, exploring its reactivity and potential applications in chemical synthesis (Putis, Shuvalova & Ostrovskii, 2008).
Synthetic Approaches : Various synthetic approaches have been developed for 3-amino-2-hydroxy-4-phenylbutanoic acid, an important peptide bond isostere related to 2-Amino-3-methyl-3-phenylbutanoic acid. These approaches are important for the synthesis of biologically active compounds (May & Abell, 1999).
Microcystin Analysis : The compound has been used in the analysis of microcystins, a family of toxic peptides. Oxidation of microcystins results in the formation of a derivative of 2-Amino-3-methyl-3-phenylbutanoic acid, which is used as a marker in analytical studies (Wu et al., 2009).
Total Synthesis of Astins : This compound was used in the synthesis of amino acids for the total synthesis of astins, a group of bioactive compounds (Jiang et al., 1994).
Mechanism of Action
properties
IUPAC Name |
2-amino-3-methyl-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAZODPBFLQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-3-phenylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpyrazolo[1,5-a]pyridin-5-amine](/img/structure/B7968908.png)
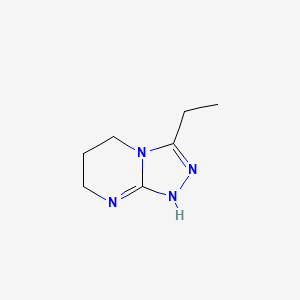

![[4-(1,3-Oxazol-4-yl)phenyl]amine](/img/structure/B7968930.png)
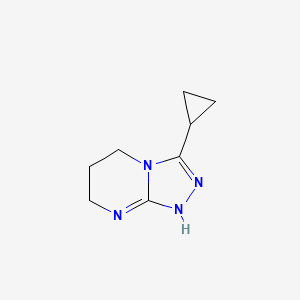
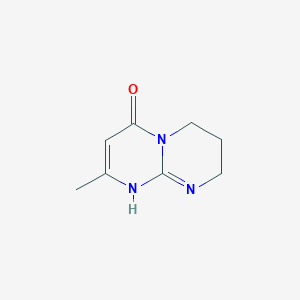

![2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7968955.png)

